N-(5-Methyl-3-isoxazolyl)thiourea
Overview
Description
Synthesis Analysis
The synthesis of oxazole derivatives has been a topic of interest in medicinal chemistry . In 2017, Mahadavi and coworkers reported the 1,3-oxazole synthesis using trimethylamine with water as the solvent, together with -cyclodextrin (-CD) as the catalyst .Molecular Structure Analysis
Oxazole contains two unsaturation in a five-membered ring including a carbon atom that supports a nitrogen atom at position 3 and an oxygen atom at position 1 . The structure of oxazole derivatives exerts divergent weak interactions like hydrophobic effect, Vanderwaals force, hydrogen bonds, coordination bonds, ion-dipole, and pi-pi bond .Chemical Reactions Analysis
Oxazole and its derivatives play a very essential role in the area of medicinal chemistry . They have been investigated for the advancement of novel compounds which show favorable biological activities .Physical and Chemical Properties Analysis
“(5-Methyl-1,2-oxazol-3-yl)thiourea” has a molecular formula of C5H7N3OS and a molecular weight of 157.2 g/mol.Scientific Research Applications
Structural Analysis and Synthesis
- The regioselectivity of thiourea cyclization with α-bromoketone was studied, revealing insights into the structure of synthesized compounds, crucial for drug development. This research utilized modern physical and physico-chemical methods, including quantum chemical calculations, to determine the structure and thermodynamic parameters of the initial thiourea tautomers (Perekhoda et al., 2017).
Antiviral and Anti-Tuberculosis Agents
- Thiourea derivatives have been synthesized and evaluated for their antiviral potency, including activity against HIV, HSV, Coxsackie virus, Sindbis virus, and Varicella-zoster virus, as well as anti-tuberculosis activity against Mycobacterium tuberculosis (Küçükgüzel et al., 2008).
Herbicidal Activity
- Research into thiourea derivatives led to the development of a novel pre-emergence herbicide, pyroxasulfone, with excellent activity against grass and broadleaf weeds under upland conditions without phytotoxicity against crops (Nakatani et al., 2016).
Inhibition of Mitogen-Activated Protein Kinase
- Novel thiourea compounds were identified as potent inhibitors of mitogen-activated protein kinase-activated protein kinase 2 (MK-2), showing promise in the suppression of TNFalpha in cells and in vivo in an acute inflammation model in mice (Lin et al., 2009).
Synthesis of Spiro Compounds
- A method for preparing spirodihydro-acridinethiazolines, potentially useful in various applications, was developed by treating thioureas with methyl bromoacetate and bromoacetonitrile (Bernát et al., 1998).
Cytotoxicity Studies
- The synthesis of 1-benzoyl-3-methyl thiourea derivatives and their in vitro cytotoxicity against HeLa cell lines were explored, showing potential for anticancer activities (Ruswanto et al., 2015).
Organocatalysis for Chiral Synthesis
- Modified thiourea organocatalysts were tested for their stereoselective properties in the Friedel–Crafts alkylation, leading to the development of chiral compounds (Najda-Mocarska et al., 2018).
Mechanism of Action
Target of Action
It’s worth noting that thiazole derivatives, which are structurally similar to this compound, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with their targets in a variety of ways, depending on the specific biological activity they exhibit .
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Future Directions
Oxazole and its derivatives have been intermittently satisfied as a functional lead molecule . Enormous oxazole candidates or drugs are developed for the treatment of disease which increases its developmental values as medicinal agents . This presents a logical attempt toward the researches and advancement of chemistry and oxazole derivatives’ biological action .
Properties
IUPAC Name |
(5-methyl-1,2-oxazol-3-yl)thiourea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3OS/c1-3-2-4(8-9-3)7-5(6)10/h2H,1H3,(H3,6,7,8,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOIJLCXJXDRMJX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=S)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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